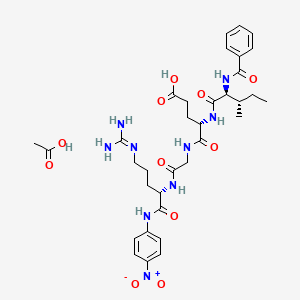

Bz-IEGR-pNA acetate

説明

特性

IUPAC Name |

acetic acid;(4S)-4-[[(2S,3S)-2-benzamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N9O9.C2H4O2/c1-3-19(2)27(40-28(45)20-8-5-4-6-9-20)31(48)39-24(15-16-26(43)44)29(46)36-18-25(42)38-23(10-7-17-35-32(33)34)30(47)37-21-11-13-22(14-12-21)41(49)50;1-2(3)4/h4-6,8-9,11-14,19,23-24,27H,3,7,10,15-18H2,1-2H3,(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,40,45)(H,43,44)(H4,33,34,35);1H3,(H,3,4)/t19-,23-,24-,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXQNZUGLZNGBM-PJSBSAQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47N9O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Bz-IEGR-pNA Acetate in Protease Research

For Researchers, Scientists, and Drug Development Professionals

Core Principles and Applications of Bz-IEGR-pNA Acetate

Nα-Benzoyl-L-isoleucyl-L-glutamyl-L-glycyl-L-arginine-p-nitroanilide acetate, commonly referred to as this compound, is a synthetic chromogenic substrate primarily utilized in the study of serine proteases, with a particular specificity for Factor Xa (FXa) and trypsin.[1] Its application is central to the quantitative determination of enzymatic activity in purified systems and biological samples.

The fundamental principle of its use lies in the enzymatic cleavage of the peptide backbone. The substrate is designed to mimic the natural cleavage site of Factor Xa.[1] Upon hydrolysis of the amide bond C-terminal to the arginine residue by a target protease, the chromophore p-nitroanilide (pNA) is released.[2] Free pNA exhibits a distinct yellow color, with a maximum absorbance at 405 nm. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of the protease under investigation. This colorimetric signal provides a simple and sensitive method for kinetic analysis of enzyme activity.

Physicochemical and Kinetic Properties

This compound is commercially available as a lyophilized powder and is soluble in dimethyl sulfoxide (DMSO) and water.[1][2] For optimal stability, it is recommended to store the solid compound at -20°C and reconstituted solutions in aliquots at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[2]

Data Presentation: Physicochemical and Kinetic Parameters

The following tables summarize the key physicochemical and kinetic parameters of this compound (also known as S-2222).

| Property | Value | Reference |

| Chemical Formula | C32H43N9O9 • C2H4O2 | [2] |

| Molecular Weight | 757.8 g/mol | [2] |

| Purity | ≥98% | [3] |

| Form | Crystalline solid | [3] |

| Solubility | Soluble in DMSO and water | [1][2] |

| Storage Temperature | -20°C | [2][3] |

| Enzyme | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Conditions | Reference |

| Bovine Factor Xa | 3 x 10⁻⁴ M | 100 s⁻¹ | 3.33 x 10⁵ | 37°C, Tris buffer pH 8.3, I 0.25 | [1] |

| Porcine Trypsin | 2 x 10⁻⁵ M | 280 s⁻¹ | 1.4 x 10⁷ | 37°C, Tris buffer pH 9.0, I 0.25 | [1] |

Signaling Pathway: The Coagulation Cascade

This compound is instrumental in studying Factor Xa, a critical enzyme in the coagulation cascade. Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, playing a pivotal role in the generation of thrombin, which ultimately leads to the formation of a fibrin clot. Understanding the kinetics of Factor Xa is crucial for the development of anticoagulants and for diagnosing and monitoring coagulation disorders.

Experimental Protocols

Factor Xa Activity Assay

This protocol is adapted from general procedures for chromogenic Factor Xa assays.

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.3.

-

Factor Xa Stock Solution: Reconstitute purified Factor Xa in a suitable buffer (e.g., Tris-HCl) to a concentration of 1 mg/mL. The final working concentration will need to be optimized for the specific assay conditions.

-

This compound Stock Solution: Dissolve this compound in DMSO or water to a concentration of 1-4 mM.[1] Vigorous shaking or sonication may be required for complete dissolution.[1]

-

Stopping Reagent (Optional): 20% (v/v) acetic acid in water.

2. Assay Procedure:

-

Prepare a dilution series of Factor Xa in the assay buffer to determine the optimal enzyme concentration.

-

In a 96-well microplate, add 50 µL of the appropriate Factor Xa dilution to each well. Include a blank control with 50 µL of assay buffer without the enzyme.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the pre-warmed this compound working solution (diluted in assay buffer to the desired final concentration, typically around the Km value of 0.3 mM) to each well.

-

Immediately measure the absorbance at 405 nm in a microplate reader at 37°C. Take kinetic readings every 30-60 seconds for 10-15 minutes.

-

Alternatively, for an endpoint assay, incubate the reaction for a fixed time (e.g., 10 minutes) and then stop the reaction by adding 50 µL of the stopping reagent. Read the final absorbance at 405 nm.

3. Data Analysis:

-

Calculate the rate of reaction (ΔA405/min) from the linear portion of the kinetic curve.

-

Subtract the rate of the blank control from the rates of the samples.

-

Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 10,000 M⁻¹cm⁻¹ at 405 nm), c is the concentration of pNA, and l is the path length of the light in the well.

Trypsin Activity Assay

This protocol is a general guideline for a trypsin assay using a chromogenic substrate.

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

-

Trypsin Stock Solution: Reconstitute purified trypsin in 1 mM HCl to a concentration of 1 mg/mL.

-

This compound Stock Solution: Prepare as described for the Factor Xa assay.

2. Assay Procedure:

-

Prepare a dilution series of trypsin in the assay buffer.

-

In a 96-well microplate, add 50 µL of the trypsin dilution to each well. Include a blank control.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the pre-warmed this compound working solution (diluted in assay buffer, a starting concentration around the Km of 0.02 mM is recommended).

-

Measure the absorbance at 405 nm kinetically or as an endpoint assay as described for the Factor Xa assay.

3. Data Analysis:

-

Follow the same data analysis procedure as for the Factor Xa assay.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a chromogenic protease assay using this compound.

Logical Relationship: Principle of the Chromogenic Assay

The underlying principle of the assay is a straightforward enzymatic reaction leading to a detectable signal.

Conclusion

This compound is a robust and sensitive tool for the kinetic analysis of Factor Xa and trypsin. Its well-characterized kinetic parameters and the straightforward nature of the colorimetric assay make it an invaluable substrate for researchers in academia and the pharmaceutical industry. The detailed protocols and workflows provided in this guide offer a comprehensive resource for the effective application of this compound in protease research.

References

The Principle of Action of Bz-IEGR-pNA Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core principle of action of Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine p-nitroanilide acetate (Bz-IEGR-pNA acetate), a chromogenic substrate pivotal for the kinetic determination of Factor Xa activity. This document provides a comprehensive overview of its mechanism, specificity, and application in quantitative enzyme assays, complete with detailed experimental protocols and data presented for comparative analysis.

Core Principle of Action

This compound serves as a specific chromogenic substrate for the serine protease, Factor Xa. The underlying principle of its action is the enzymatic cleavage of a specific peptide sequence, which liberates a chromophore that can be readily quantified using spectrophotometry.

The substrate is a synthetic oligopeptide, Ile-Glu-Gly-Arg, which mimics the cleavage site of Factor Xa in its natural substrate, prothrombin. This peptide is chemically modified with a benzoyl (Bz) group at the N-terminus and a p-nitroanilide (pNA) group at the C-terminus of the arginine residue. The pNA moiety is the key to the colorimetric assay. When conjugated to the peptide, pNA is colorless.

Factor Xa recognizes and binds to the Ile-Glu-Gly-Arg sequence. It then catalyzes the hydrolysis of the amide bond between the arginine residue and the pNA group. This cleavage releases free p-nitroanilide (pNA), which has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm. The rate of pNA release, measured as the change in absorbance at 405 nm over time, is directly proportional to the enzymatic activity of Factor Xa in the sample.

Mechanism of Cleavage

The enzymatic reaction proceeds via a typical serine protease mechanism. The active site of Factor Xa contains a catalytic triad of serine, histidine, and aspartate residues. The cleavage of Bz-IEGR-pNA involves the nucleophilic attack of the serine residue on the carbonyl carbon of the arginine-pNA amide bond, leading to the formation of a tetrahedral intermediate. Subsequent steps, facilitated by the other residues of the catalytic triad, result in the breaking of the amide bond and the release of the pNA molecule. The enzyme is then regenerated to its active state, ready to cleave another substrate molecule.

Bz-IEGR-pNA Acetate Substrate Specificity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the substrate specificity of Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide acetate (Bz-IEGR-pNA acetate). This chromogenic substrate is a valuable tool for the characterization and kinetic analysis of various serine proteases. This document details the substrate's interaction with key enzymes, provides standardized protocols for its use, and illustrates relevant biochemical pathways and experimental workflows.

Core Principle of the Chromogenic Assay

The utility of Bz-IEGR-pNA as a chromogenic substrate lies in its specific peptide sequence, Ile-Glu-Gly-Arg, which is recognized and cleaved by certain serine proteases. The C-terminal p-nitroanilide (pNA) group, when cleaved from the peptide, produces a yellow chromophore that can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity, allowing for the determination of key kinetic parameters.

Enzyme Specificity and Kinetic Parameters

This compound is a well-established substrate for Factor Xa and is also known to be cleaved by several other proteases, including certain kallikreins and trypsin.[1] The specificity of this substrate is primarily dictated by the P1 arginine residue, a common recognition site for trypsin-like serine proteases. The following table summarizes the available quantitative data on the kinetic parameters of various enzymes with Bz-IEGR-pNA or its hydrochloride salt analog, S-2222, which shares the identical peptide sequence.

| Enzyme | Source | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| Factor Xa | Bovine | 0.3 | 100 | 3.33 x 10⁵ |

| Trypsin | Porcine | 0.02 | 280 | 1.40 x 10⁷ |

| Kallikrein-11 (KLK11) | Human (glycosylated) | 0.66 - 0.82 | 2.78 | 3.39 - 4.21 x 10³ |

| Plasmin | Human | Data not available | Data not available | Data not available |

Data for Factor Xa and Trypsin are for the substrate S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA, HCl)[2][3]. Data for Kallikrein-11 is for Bz-IEGR-pNA[1][4]. While plasmin is known to hydrolyze this substrate, specific kinetic constants were not available in the reviewed literature[5].

Signaling Pathway: The Coagulation Cascade

Factor Xa, a primary target of Bz-IEGR-pNA, plays a pivotal role in the blood coagulation cascade. It is the converging point of both the intrinsic and extrinsic pathways, leading to the generation of thrombin and subsequent fibrin clot formation. Understanding the kinetics of Factor Xa inhibition is a critical aspect of anticoagulant drug development.

Experimental Protocols

Detailed Methodology for Chromogenic Substrate Specificity Assay

This protocol provides a standardized method for determining the kinetic parameters of a protease with this compound.

1. Materials and Reagents:

-

This compound substrate: Lyophilized powder

-

Purified Proteases: Factor Xa, Trypsin, Kallikreins, Plasmin, etc.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

-

Substrate Solvent: Sterile, nuclease-free water or DMSO

-

p-Nitroaniline (pNA) Standard: For generating a standard curve

-

96-well Microplate: Clear, flat-bottom

-

Microplate Reader: Capable of measuring absorbance at 405 nm and maintaining a constant temperature (e.g., 37°C)

2. Reagent Preparation:

-

Assay Buffer: Prepare the appropriate buffer for the enzyme being tested. For Factor Xa, a common buffer is 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.3.

-

Substrate Stock Solution: Dissolve this compound in sterile water or DMSO to a concentration of 10-20 mM. Store in aliquots at -20°C. Note that vigorous shaking or sonication may be required for complete dissolution in water.

-

Enzyme Solutions: Prepare stock solutions of each purified enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear rate of product formation.

-

pNA Standard Curve: Prepare a series of dilutions of a known concentration of pNA in the assay buffer (e.g., 0 to 200 µM).

3. Experimental Workflow:

The following diagram illustrates the general workflow for the chromogenic assay.

4. Assay Procedure (96-well plate format):

-

Prepare the pNA Standard Curve:

-

Add the prepared pNA dilutions to a set of wells in the 96-well plate.

-

Add assay buffer to bring the final volume in each well to 200 µL.

-

Measure the absorbance at 405 nm.

-

Plot absorbance versus pNA concentration and determine the linear regression equation. This will be used to convert absorbance units to moles of pNA produced.

-

-

Enzyme Assay:

-

Add assay buffer to the wells designated for the enzyme kinetics assay.

-

Add varying concentrations of the Bz-IEGR-pNA substrate to the wells. A typical range would be from 0.1 to 5 times the expected K_m_.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

Initiate the reaction by adding a fixed amount of the enzyme solution to each well. The final volume should be consistent (e.g., 200 µL).

-

Immediately place the plate in the microplate reader.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period sufficient to obtain a linear rate of product formation (typically 5-15 minutes).

-

5. Data Analysis:

-

For each substrate concentration, plot absorbance versus time. The initial velocity (V₀) is the slope of the linear portion of this curve (ΔAbs/min).

-

Convert V₀ from ΔAbs/min to moles/min using the extinction coefficient of pNA determined from the standard curve.

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values. This can be done using non-linear regression software or by using a linear transformation such as the Lineweaver-Burk plot.

-

Calculate the catalytic constant (k_cat_) using the equation: k_cat_ = V_max_ / [E], where [E] is the final enzyme concentration in the assay.

-

The substrate specificity constant is then calculated as k_cat_/K_m_.

Conclusion

This compound is a versatile and specific chromogenic substrate for the kinetic analysis of Factor Xa and other trypsin-like serine proteases. Its use in a standardized chromogenic assay allows for the precise determination of key kinetic parameters, which is essential for basic research and the development of novel protease inhibitors. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important biochemical tool.

References

- 1. researchgate.net [researchgate.net]

- 2. Interaction of human plasmin with human alpha 2-macroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]

Technical Guide: Measuring Factor Xa Activity with Bz-IEGR-pNA Acetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide acetate (Bz-IEGR-pNA acetate) for the accurate and sensitive measurement of Factor Xa (FXa) activity. This chromogenic substrate is a valuable tool in hemostasis research, anticoagulant drug development, and quality control of heparin-based therapies.

Introduction: The Principle of Chromogenic Factor Xa Activity Assays

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways. Its primary function is to convert prothrombin to thrombin, the final enzyme in the cascade that leads to fibrin clot formation. Given its central role, FXa is a major target for anticoagulant drugs.

Chromogenic assays provide a simple and robust method for measuring FXa activity. The principle of the assay is based on the enzymatic cleavage of a synthetic substrate that mimics the natural substrate of FXa. This compound is one such chromogenic substrate. It consists of a short peptide sequence (Ile-Glu-Gly-Arg) that is specifically recognized and cleaved by FXa. This peptide is conjugated to a chromophore, p-nitroaniline (pNA). When FXa cleaves the peptide bond, free pNA is released, which has a distinct yellow color and can be quantified spectrophotometrically by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of Factor Xa in the sample.[1][2]

The Coagulation Cascade and the Central Role of Factor Xa

The blood coagulation cascade is a series of enzymatic reactions that results in the formation of a stable fibrin clot at the site of vascular injury. It is traditionally divided into the intrinsic and extrinsic pathways, both of which converge on the activation of Factor X to Factor Xa.

Quantitative Data: Substrate and Assay Characteristics

The following tables summarize the key characteristics of this compound and the kinetic parameters of a closely related and commonly used chromogenic substrate, S-2222 (N-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroaniline hydrochloride). The peptide sequence of S-2222 is identical to that of Bz-IEGR-pNA, making its kinetic data a relevant reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide acetate, Factor Xa Chromogenic Substrate |

| Molecular Formula | C₃₄H₄₇N₉O₁₁ |

| Molecular Weight | 757.79 g/mol |

| Purity | Typically ≥95% |

| Appearance | White to off-white solid |

| Solubility | Soluble in water or aqueous buffers |

| Storage | -20°C, protected from light and moisture |

Table 2: Kinetic Parameters for the Hydrolysis of a Chromogenic Substrate by Bovine Factor Xa

Note: The following data is for the chromogenic substrate S-2222, which shares the same peptide sequence as this compound and serves as a representative example.

| Parameter | Value | Conditions |

| Michaelis-Menten Constant (Km) | 0.3 mM | 37°C, Tris buffer pH 8.3, I=0.25 |

| Catalytic Rate Constant (kcat) | 100 s⁻¹ | 37°C, Tris buffer pH 8.3, I=0.25 |

| Catalytic Efficiency (kcat/Km) | 3.33 x 10⁵ M⁻¹s⁻¹ | Calculated from Km and kcat values |

Experimental Protocols

This section provides a detailed methodology for measuring Factor Xa activity using this compound. The protocol is adaptable for both purified enzyme systems and for measuring FXa activity in biological samples such as plasma.

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.0.

-

Note: The optimal pH and ionic strength may vary slightly depending on the specific application.

-

-

Factor Xa Enzyme: Reconstitute purified human or bovine Factor Xa in the assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C. For the working solution, dilute the stock to the desired final concentration (e.g., 1-10 nM) in assay buffer immediately before use.

-

This compound Substrate: Prepare a stock solution of 10 mM this compound in sterile, deionized water. Store in aliquots at -20°C. For the working solution, dilute the stock to the desired final concentration (typically 0.2-2 mM) in assay buffer.

-

Stop Solution (Optional): 20% (v/v) acetic acid in water. This can be used to stop the reaction at a specific time point for endpoint assays.

Assay Procedure (96-well plate format)

-

Prepare the reaction plate: Add 50 µL of assay buffer to each well of a clear, flat-bottom 96-well microplate.

-

Add Factor Xa: Add 25 µL of the diluted Factor Xa working solution to each well. For a negative control, add 25 µL of assay buffer instead of the enzyme solution.

-

Add Inhibitor (for inhibitor screening): If screening for inhibitors, add 10 µL of the test compound at various concentrations to the appropriate wells. For the control wells, add 10 µL of the vehicle (e.g., DMSO, saline) used to dissolve the test compounds.

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitor (if present) to interact.

-

Initiate the reaction: Add 25 µL of the this compound working solution to each well to start the reaction.

-

Measure absorbance: Immediately begin reading the absorbance at 405 nm every 30-60 seconds for 15-30 minutes using a microplate reader pre-warmed to 37°C.

-

Data analysis:

-

For kinetic assays, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

-

For endpoint assays, stop the reaction after a fixed time by adding 50 µL of the stop solution and read the final absorbance at 405 nm.

-

For inhibitor studies, calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for high-throughput screening of potential Factor Xa inhibitors using the chromogenic assay.

Conclusion

This compound is a highly specific and sensitive chromogenic substrate for the measurement of Factor Xa activity. The assay is simple to perform, readily adaptable to a high-throughput format, and provides reliable and reproducible results. This technical guide provides the essential information and protocols for researchers, scientists, and drug development professionals to effectively utilize this valuable tool in their studies of hemostasis and thrombosis.

References

An In-depth Technical Guide to the Mechanism of p-Nitroanilide Release from Bz-IEGR-pNA Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism behind the release of p-nitroanilide (pNA) from the chromogenic substrate Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginyl-p-nitroanilide acetate (Bz-IEGR-pNA acetate). This substrate is a valuable tool for the kinetic analysis of several serine proteases, primarily Factor Xa, but also including trypsin and kallikrein. The guide details the enzymatic cleavage, data interpretation, and experimental protocols for utilizing this substrate in research and drug development.

Core Mechanism: Enzymatic Hydrolysis

The fundamental principle underlying the use of this compound is the enzymatic hydrolysis of a specific peptide bond. The substrate is designed to mimic the natural cleavage site of certain serine proteases. The core sequence, Ile-Glu-Gly-Arg (IEGR), is recognized by the active site of these enzymes.

The enzymatic reaction proceeds as follows: The serine protease, through a catalytic triad in its active site, attacks the peptide bond C-terminal to the arginine (Arg) residue. This cleavage releases the p-nitroanilide (pNA) molecule, which is a chromophore.

In its bound state as part of the substrate, pNA is colorless. However, upon its release into the solution, free pNA imparts a distinct yellow color. This change in color is directly proportional to the amount of pNA released and, consequently, to the activity of the enzyme. The concentration of the liberated pNA can be quantitatively measured by monitoring the absorbance of the solution at or near 405 nm.

Data Presentation: Quantitative Parameters

| Enzyme | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Optimal pH |

| Factor Xa | Chromogenic Substrates | Varies | Varies | Varies | ~8.3 |

| Trypsin | Bz-GPA-pNA | 15.6 | 0.081 | 5.19 x 10³ | ~8.2[1] |

| Plasma Kallikrein | Chromogenic Substrates | Varies | Varies | Varies | ~7.8 |

Note: The provided kinetic data for trypsin is for Nα-benzoyl-p-guanidino-L-phenylalanine p-nitroanilide (Bz-GPA-pNA) and serves as an illustrative example of typical values obtained in such assays. Kinetic parameters for Bz-IEGR-pNA with each enzyme should be determined empirically under specific experimental conditions.

The concentration of the released p-nitroanilide can be calculated using the Beer-Lambert law:

A = εcl

Where:

-

A is the absorbance at 405 nm.

-

ε is the molar extinction coefficient of p-nitroanilide, which is 9,960 M⁻¹cm⁻¹ at 405 nm.

-

c is the concentration of p-nitroanilide (in mol/L).

-

l is the path length of the cuvette (typically 1 cm).

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Preparation of a p-Nitroaniline Standard Curve

To accurately determine the concentration of pNA released in an enzymatic assay, a standard curve is essential.

Materials:

-

p-Nitroaniline (pNA)

-

Assay Buffer (e.g., Tris-HCl, pH 7.8)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of pNA (e.g., 1 mM) in the assay buffer.

-

Perform serial dilutions of the pNA stock solution to create a range of known concentrations (e.g., 0, 10, 20, 40, 60, 80, 100 μM).

-

Add a fixed volume (e.g., 200 μL) of each standard dilution to separate wells of the 96-well plate.

-

Measure the absorbance of each well at 405 nm.

-

Plot the absorbance values against the corresponding pNA concentrations.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance and 'x' is the concentration. This equation will be used to calculate the concentration of pNA in the enzyme assays.

Factor Xa Activity Assay

Materials:

-

Human Factor Xa

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.3)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration in the assay buffer.

-

Prepare a solution of Factor Xa in the assay buffer.

-

In a 96-well plate, add the assay buffer to each well.

-

Add the Factor Xa solution to the wells.

-

To initiate the reaction, add the Bz-IEGR-pNA solution to each well. The final volume should be consistent across all wells (e.g., 200 μL).

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified period (e.g., 10-30 minutes).

-

Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.

-

Convert the rate of change in absorbance per minute (ΔA/min) to the rate of pNA formation (moles/min) using the molar extinction coefficient of pNA and the Beer-Lambert law.

Trypsin Activity Assay

Materials:

-

Trypsin (e.g., bovine pancreatic trypsin)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Follow a similar procedure as the Factor Xa assay.

-

Prepare a stock solution of this compound and dilute it in the trypsin assay buffer.

-

Prepare a solution of trypsin in the assay buffer.

-

Add the assay buffer and trypsin solution to the wells of a 96-well plate.

-

Initiate the reaction by adding the Bz-IEGR-pNA solution.

-

Monitor the increase in absorbance at 405 nm over time at a constant temperature (e.g., 25°C or 37°C).

-

Calculate the initial reaction velocity and determine the trypsin activity.

Plasma Kallikrein Activity Assay

Materials:

-

Human plasma (citrated)

-

This compound (or a similar chromogenic substrate for kallikrein like S-2302)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)

-

Activator (e.g., dextran sulfate)

-

Acetic acid (20%) to stop the reaction (for endpoint assays)

-

96-well microplate

-

Microplate reader

Procedure for Endpoint Assay:

-

Dilute the plasma sample in the assay buffer.

-

Add an activator like dextran sulfate to convert prekallikrein to kallikrein and incubate for a specific time (e.g., 10 minutes at 37°C).

-

Add the chromogenic substrate solution to the wells and incubate for a fixed period (e.g., 5-10 minutes at 37°C).

-

Stop the reaction by adding acetic acid.

-

Measure the absorbance at 405 nm.

-

A plasma blank should be prepared by adding the reagents in reverse order without incubation.

-

The kallikrein activity is proportional to the absorbance after subtracting the blank.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Caption: Enzymatic cleavage of Bz-IEGR-pNA by a serine protease.

Caption: General experimental workflow for a chromogenic protease assay.

Caption: Simplified coagulation cascade highlighting the role of Factor Xa.

Caption: The Kallikrein-Kinin system and the role of plasma kallikrein.

References

Proteases and Their Action on the Chromogenic Substrate Bz-IEGR-pNA Acetate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proteases that cleave the synthetic chromogenic substrate Benzoyl-Ile-Glu-Gly-Arg-p-nitroanilide (Bz-IEGR-pNA) acetate. It is designed to be a valuable resource for researchers and professionals involved in protease research and drug development, offering detailed information on enzyme specificity, quantitative kinetic data, experimental protocols, and the relevant biological signaling pathways.

Introduction to Bz-IEGR-pNA Acetate

This compound is a valuable tool in the field of enzymology, particularly for the study of serine proteases. It is a synthetic substrate designed to mimic the natural cleavage site of specific proteases. The substrate consists of a short peptide sequence (Ile-Glu-Gly-Arg) linked to a chromogenic reporter molecule, p-nitroaniline (pNA). When a protease cleaves the peptide bond C-terminal to the arginine residue, the colorless pNA is released and can be detected spectrophotometrically at a wavelength of 405 nm. The rate of pNA release is directly proportional to the enzymatic activity, allowing for quantitative measurement of the protease's function.

Protease Specificity for this compound

The primary protease known to exhibit high specificity and catalytic efficiency towards Bz-IEGR-pNA is Factor Xa (FXa) . Several other proteases, including trypsin and certain kallikreins , have also been reported to cleave this substrate, albeit with varying degrees of efficiency.

-

Factor Xa (FXa): As a critical enzyme in the coagulation cascade, Factor Xa's natural substrate is prothrombin, which it cleaves after an arginine residue within a specific recognition sequence. The IEGR sequence in Bz-IEGR-pNA closely mimics this recognition site, making it a highly specific and sensitive substrate for FXa activity assays. The cleavage of Bz-IEGR-pNA by Factor Xa is a cornerstone of many commercially available kits for measuring FXa activity and for screening potential inhibitors.

-

Trypsin: A well-characterized serine protease involved in digestion, trypsin exhibits broad specificity, cleaving peptide chains at the carboxyl side of lysine or arginine residues. Due to the presence of arginine in the P1 position of Bz-IEGR-pNA, trypsin can hydrolyze this substrate. However, the surrounding amino acids (Ile, Glu, Gly) influence the binding affinity and catalytic rate, making it a less optimal substrate for trypsin compared to more specific trypsin substrates like Nα-Benzoyl-L-arginine p-nitroanilide (BAPA).

-

Kallikreins: This group of serine proteases plays important roles in various physiological processes, including inflammation, blood pressure regulation, and coagulation through the kallikrein-kinin system. Some kallikreins are known to cleave after arginine residues and therefore may exhibit activity towards Bz-IEGR-pNA. The specificity and efficiency of this cleavage can vary significantly between different members of the kallikrein family.

Quantitative Data on Protease-Mediated Cleavage of Bz-IEGR-pNA

The following table summarizes the available quantitative data for the cleavage of Bz-IEGR-pNA by various proteases. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and is an inverse measure of the substrate's affinity for the enzyme. The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into product.

| Protease | Organism/Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |

| Factor Xa | Human | ~800[1] | Not specified | Not specified | The Km value is relatively high, suggesting that higher substrate concentrations may be needed for saturation. |

| Trypsin | Bovine | Not available for Bz-IEGR-pNA | Not available for Bz-IEGR-pNA | Not available for Bz-IEGR-pNA | While trypsin cleaves Bz-IEGR-pNA, specific kinetic constants for this substrate are not readily available in the searched literature. For comparison, with the substrate Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA), bovine trypsin has a Km of 1.56 x 10⁻⁵ M and a kcat of 0.081 s⁻¹[2]. |

| Kallikrein | Not specified | Not available for Bz-IEGR-pNA | Not available for Bz-IEGR-pNA | Not available for Bz-IEGR-pNA | Kinetic data for kallikreins with Bz-IEGR-pNA is not well-documented in the available literature. |

Experimental Protocols

General Principle of the Chromogenic Assay

The fundamental principle behind using Bz-IEGR-pNA as a substrate is the spectrophotometric detection of the released p-nitroaniline (pNA) at 405 nm. The assay is typically performed in a 96-well plate format for high-throughput screening or in a cuvette for individual measurements.

Detailed Protocol for Factor Xa Activity Assay

This protocol provides a general framework for measuring Factor Xa activity. Optimal conditions may vary depending on the specific enzyme preparation and experimental goals.

Materials:

-

Purified Factor Xa enzyme

-

This compound substrate stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 5 mM CaCl₂)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Reagents:

-

Thaw all reagents and keep them on ice.

-

Prepare a series of dilutions of the Factor Xa enzyme in Assay Buffer to determine the optimal enzyme concentration.

-

Prepare a working solution of Bz-IEGR-pNA by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM).

-

-

Set up the Reaction:

-

Add a defined volume of Assay Buffer to each well of the microplate.

-

Add a specific volume of the diluted Factor Xa enzyme to the appropriate wells. Include a negative control with buffer only.

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5-10 minutes to allow the enzyme to equilibrate.

-

-

Initiate the Reaction:

-

Add a specific volume of the Bz-IEGR-pNA working solution to each well to start the reaction.

-

Immediately start monitoring the absorbance at 405 nm in a kinetic mode at regular intervals (e.g., every 30 seconds) for a set period (e.g., 15-30 minutes).

-

-

Data Analysis:

-

Calculate the rate of the reaction (V) by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt).

-

Convert the rate from absorbance units to molar concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (typically ~10,000 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the light through the sample.

-

Plot the reaction rate against the enzyme concentration to determine the enzyme's specific activity. For kinetic parameter determination, vary the substrate concentration while keeping the enzyme concentration constant and fit the data to the Michaelis-Menten equation.

-

Signaling Pathways and Experimental Workflows

The proteases that cleave Bz-IEGR-pNA are involved in critical physiological signaling cascades. Understanding these pathways is essential for contextualizing experimental results and for the development of targeted therapeutics.

The Coagulation Cascade

Factor Xa is a central component of the coagulation cascade, the physiological process that leads to the formation of a blood clot at the site of vascular injury. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.

The Kallikrein-Kinin System

The kallikrein-kinin system is a complex signaling pathway that contributes to inflammation, blood pressure control, and coagulation. Plasma kallikrein, a key enzyme in this system, can be a potential target for Bz-IEGR-pNA.

Experimental Workflow for Protease Activity Assay

The following diagram illustrates a typical workflow for conducting a protease activity assay using a chromogenic substrate like Bz-IEGR-pNA.

Conclusion

This compound serves as a highly specific and useful tool for the characterization of Factor Xa activity. Its utility extends to the study of other proteases such as trypsin and kallikreins, although with lower specificity. The chromogenic assay based on this substrate provides a robust and quantifiable method for determining enzyme kinetics and for the screening of potential inhibitors. A thorough understanding of the underlying signaling pathways in which these proteases operate is crucial for the interpretation of experimental data and for the advancement of drug discovery and development in areas such as thrombosis, inflammation, and beyond.

References

Bz-IEGR-pNA acetate solubility and storage conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the solubility and storage of Bz-IEGR-pNA acetate, a widely used chromogenic substrate for the quantification of Factor Xa activity.

Core Compound Information

| Parameter | Details |

| Product Name | This compound |

| Synonyms | Bz-Ile-Glu-Gly-Arg-pNA acetate, N-Benzoyl-L-isoleucyl-L-α-glutamyl-glycyl-N-(4-nitrophenyl)-L-argininamide acetate |

| CAS Number | 1325307-57-0 |

| Molecular Formula | C₃₄H₄₇N₉O₁₁ |

| Molecular Weight | 757.8 g/mol |

Solubility

The solubility of this compound is a critical factor in the preparation of stock solutions for enzymatic assays.

| Solvent | Solubility | Preparation Notes |

| DMSO (Dimethyl Sulfoxide) | Soluble. A 1 mM stock solution can be prepared by dissolving 1 mg of this compound in approximately 1.32 mL of DMSO.[1] | To aid dissolution, the solution can be warmed to 37°C and sonicated.[1] |

| Aqueous Buffers | Poorly soluble. | It is recommended to first dissolve the compound in DMSO and then dilute it in the appropriate aqueous buffer for the assay. The final concentration of DMSO in the assay should be minimized to avoid potential effects on enzyme activity. |

Storage and Stability

Proper storage of this compound is essential to maintain its integrity and ensure reproducible experimental results.

| Form | Storage Temperature | Duration | Notes |

| Solid (Lyophilized Powder) | -20°C | For several years | Keep in a tightly sealed container, protected from light and moisture. |

| Stock Solution in DMSO | -20°C | Up to 1 month[1] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1] |

| Stock Solution in DMSO | -80°C | Up to 6 months[1] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1] |

Mechanism of Action in Factor Xa Assay

This compound serves as a chromogenic substrate for Factor Xa. The enzyme specifically recognizes and cleaves the peptide sequence Ile-Glu-Gly-Arg (IEGR). This cleavage releases the chromophore p-nitroaniline (pNA), which results in a yellow color that can be quantified spectrophotometrically at a wavelength of 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of Factor Xa.[1]

Experimental Protocols

Preparation of a 1 mM Stock Solution

-

Weigh out 1 mg of this compound powder.

-

Add approximately 1.32 mL of high-purity DMSO.

-

Vortex thoroughly to dissolve. If necessary, gently warm the vial to 37°C and sonicate in a water bath until the solid is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.

-

Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

General Protocol for Factor Xa Activity Assay

This protocol provides a general guideline for a chromogenic Factor Xa assay in a 96-well microplate format. Optimization may be required depending on the specific experimental conditions.

Materials:

-

This compound stock solution (1 mM in DMSO)

-

Purified Factor Xa enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 5 mM CaCl₂)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Working Substrate Solution: Dilute the 1 mM this compound stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM).

-

Prepare Enzyme Solution: Dilute the Factor Xa enzyme in Assay Buffer to the desired concentration.

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well (for blanks).

-

Add 50 µL of the diluted Factor Xa enzyme solution to the sample wells.

-

If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

-

Initiate Reaction: Add 50 µL of the working substrate solution to all wells to start the reaction. The total volume in each well will be 100 µL.

-

Kinetic Measurement: Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.

-

Data Analysis:

-

Subtract the absorbance of the blank wells from the sample wells.

-

Determine the rate of the reaction (V₀) by calculating the slope of the linear portion of the absorbance versus time curve.

-

The Factor Xa activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε₄₀₅ = 9,920 M⁻¹cm⁻¹).

-

Visualizations

Logical Relationship of this compound in a Factor Xa Assay

Caption: Interaction of Bz-IEGR-pNA with Factor Xa.

Experimental Workflow for Factor Xa Activity Measurement

Caption: Workflow for a Factor Xa chromogenic assay.

References

An In-Depth Technical Guide to the Discovery and Development of Bz-IEGR-pNA Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chromogenic substrate Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide acetate, commonly known as Bz-IEGR-pNA acetate. This document details its primary application as a substrate for Factor Xa, presenting its biochemical properties, a detailed experimental protocol for its use in enzymatic assays, and a theoretical framework for its synthesis. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, hematology, and drug development who are working with Factor Xa and similar serine proteases.

Introduction

Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide acetate (this compound) is a synthetic oligopeptide that serves as a highly specific chromogenic substrate for the serine protease, Factor Xa. Factor Xa plays a critical role in the blood coagulation cascade, where it is responsible for the conversion of prothrombin to thrombin. The ability to accurately measure the activity of Factor Xa is crucial for the diagnosis of blood clotting disorders and for the development and monitoring of anticoagulant therapies.

The principle of the assay using this compound is based on the enzymatic cleavage of the peptide bond C-terminal to the arginine residue by Factor Xa. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of Factor Xa. This substrate is also known by the commercial name S-2222.

Physicochemical and Biochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for the preparation of stock solutions and for the design of enzymatic assays.

| Property | Value | Reference |

| Synonyms | Bz-Ile-Glu-Gly-Arg-pNA acetate, N-benzoyl-L-isoleucyl-L-alpha-glutamylglycyl-N-(4-nitrophenyl)-L-argininamide, monoacetate, Factor Xa Chromogenic Substrate, S-2222 | |

| Molecular Formula | C34H47N9O11 | |

| Molecular Weight | 757.79 g/mol | |

| CAS Number | 1325307-57-0 | |

| Appearance | White to off-white crystalline solid | |

| Purity | ≥95% (typically determined by HPLC) | |

| Solubility | Soluble in DMSO and water | |

| Storage | Store at -20°C, protected from light and moisture | |

| Excitation Wavelength | Not applicable (colorimetric) | |

| Emission Wavelength | Not applicable (colorimetric) | |

| Absorbance Maximum (of pNA) | 405 nm | |

| Molar Extinction Coefficient (of pNA) | ~10,000 M⁻¹cm⁻¹ at 405 nm | |

| Michaelis Constant (Km) for Factor Xa | ~0.8 mM (for a similar substrate) | [1] |

Table 1: Quantitative Data for this compound

Experimental Protocols

Theoretical Synthesis of this compound

Materials:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-Gly-OH

-

Fmoc-Glu(OtBu)-OH

-

Fmoc-Ile-OH

-

Benzoyl chloride

-

p-Nitroaniline

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Deprotection reagent (e.g., 20% piperidine in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Solvents (DMF, DCM)

-

Purification system (e.g., preparative RP-HPLC)

Methodology:

-

Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the arginine residue using 20% piperidine in DMF.

-

Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids (Gly, Glu, Ile) using a coupling reagent like HBTU in the presence of a base such as DIPEA.

-

N-terminal Benzoylation: After the final Fmoc deprotection of the isoleucine residue, cap the N-terminus with benzoyl chloride.

-

p-Nitroaniline Coupling: Couple p-nitroaniline to the C-terminal arginine side chain. This step may require specific activation of the carboxyl group.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification: Purify the crude peptide by preparative reverse-phase HPLC.

-

Lyophilization: Lyophilize the purified fractions to obtain the final product as a fluffy powder.

-

Acetate Salt Formation: The acetate salt can be formed by dissolving the purified peptide in a solution containing acetic acid followed by lyophilization.

Caption: Theoretical workflow for the solid-phase synthesis of this compound.

Factor Xa Enzymatic Assay

This protocol outlines a standard method for determining the kinetic parameters of Factor Xa using this compound.

Materials:

-

Purified human Factor Xa

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.3

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Methodology:

-

Reagent Preparation:

-

Prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve final concentrations ranging from, for example, 0.1 to 5 times the expected Km.

-

Prepare a working solution of Factor Xa in Assay Buffer at a concentration that yields a linear rate of substrate hydrolysis over the desired reaction time (e.g., 1-10 nM).

-

-

Assay Procedure:

-

To each well of a 96-well microplate, add a defined volume of the substrate dilution (e.g., 180 µL).

-

Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a small volume of the Factor Xa working solution (e.g., 20 µL) to each well.

-

Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The velocity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA, c is the concentration, and l is the path length.

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

-

Caption: Workflow for the determination of Factor Xa kinetic parameters using this compound.

Signaling Pathway Context

This compound is a tool to study the activity of Factor Xa, a key enzyme in the coagulation cascade. The diagram below illustrates the central position of Factor Xa in this pathway.

Caption: Simplified diagram of the blood coagulation cascade highlighting the central role of Factor Xa.

Conclusion

This compound is a valuable and widely used tool for the specific and sensitive measurement of Factor Xa activity. Its properties as a chromogenic substrate allow for a continuous and straightforward assay that is amenable to high-throughput screening. This technical guide provides the essential information and protocols for the effective utilization of this substrate in a research or drug development setting. The provided theoretical synthesis pathway offers a basis for its chemical production, while the detailed enzymatic assay protocol allows for the accurate determination of Factor Xa kinetics. Understanding the role of Factor Xa within the coagulation cascade provides the necessary context for the application of this important research tool.

References

Methodological & Application

Application Notes and Protocols for the Bz-IEGR-pNA Acetate Assay for Factor Xa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Factor Xa (FXa) is a serine protease that plays a critical role at the convergence of the intrinsic and extrinsic pathways of the blood coagulation cascade. Its primary function is to convert prothrombin to thrombin, the final effector enzyme in clot formation. Due to its pivotal position, Factor Xa has become a major target for the development of anticoagulant drugs. The Bz-IEGR-pNA acetate assay is a robust and widely used chromogenic method for measuring the enzymatic activity of Factor Xa. This assay is instrumental in basic research for characterizing the enzyme, as well as in drug discovery for the high-throughput screening of potential inhibitors.

The assay principle is based on the cleavage of the synthetic peptide substrate, Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide acetate (this compound), by Factor Xa. The enzymatic hydrolysis of this substrate releases the chromophore p-nitroaniline (pNA), which produces a distinct yellow color that can be quantified by measuring its absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity of Factor Xa.[1][2]

Signaling Pathway and Assay Principle

The this compound assay directly measures the catalytic activity of Factor Xa on a synthetic substrate, mimicking its natural function in the coagulation cascade.

Caption: Factor Xa's role in coagulation and the assay principle.

Quantitative Data Summary

The following tables summarize typical quantitative data for the this compound assay for Factor Xa.

Table 1: Reagent and Substrate Information

| Reagent/Substrate | Description | Molecular Weight | Recommended Solvent |

| This compound | Chromogenic substrate for Factor Xa | 757.8 g/mol | DMSO |

| p-Nitroaniline (pNA) | Chromogenic product | 138.13 g/mol | DMSO or aqueous buffer |

Table 2: Typical Assay Parameters

| Parameter | Recommended Value/Range | Notes |

| Wavelength for Absorbance | 405 nm | Optimal wavelength for pNA detection. |

| Assay Buffer | 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 8.0 | Buffer composition can be optimized. |

| Incubation Temperature | 37°C | Mimics physiological conditions. |

| Final Factor Xa Concentration | 1-10 nM | Should be optimized for linear reaction kinetics. |

| Final Bz-IEGR-pNA Concentration | 0.1-1.0 mM | Should be around the Km value for optimal sensitivity. |

| Assay Volume | 100-200 µL | For 96-well plate format. |

Table 3: Kinetic Parameters

| Parameter | Description | Typical Value |

| Km | Michaelis-Menten constant; substrate concentration at half-maximal velocity. | Varies, but typically in the high µM to low mM range for chromogenic substrates. |

| kcat | Turnover number; the number of substrate molecules converted to product per enzyme molecule per second. | Dependent on enzyme purity and assay conditions. |

| kcat/Km | Catalytic efficiency; reflects the enzyme's overall ability to convert substrate to product. | A higher value indicates greater efficiency.[3][4] |

Experimental Protocols

I. Preparation of Reagents

1. Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, pH 8.0)

-

Dissolve 6.06 g of Tris base in 800 mL of deionized water.

-

Add 8.77 g of NaCl and 0.74 g of CaCl₂ dihydrate.

-

Adjust the pH to 8.0 with 1 M HCl.

-

Bring the final volume to 1 L with deionized water.

-

Filter sterilize and store at 4°C.

2. Factor Xa Stock Solution (1 µM)

-

Reconstitute lyophilized human Factor Xa in a buffer recommended by the supplier (e.g., 20 mM Tris-HCl, pH 7.5, 300 mM NaCl) to a concentration of 1 µM.

-

Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

3. This compound Substrate Stock Solution (10 mM)

-

Dissolve 7.58 mg of this compound in 1 mL of DMSO.[1]

-

Mix thoroughly until fully dissolved.

-

Store in small aliquots at -20°C, protected from light.

4. p-Nitroaniline (pNA) Standard Stock Solution (10 mM)

-

Dissolve 1.38 mg of p-nitroaniline in 1 mL of DMSO.

-

Store in small aliquots at -20°C, protected from light.

5. Stop Solution (20% Acetic Acid)

-

Carefully add 20 mL of glacial acetic acid to 80 mL of deionized water.

-

Store at room temperature.

II. Experimental Workflow: Factor Xa Activity Assay

The following diagram illustrates the workflow for determining Factor Xa activity.

Caption: Workflow for the Factor Xa chromogenic assay.

Procedure:

-

Prepare a pNA Standard Curve:

-

Create a series of dilutions of the 10 mM pNA stock solution in assay buffer to final concentrations ranging from 0 to 200 µM.

-

Add 100 µL of each standard to separate wells of a 96-well plate.

-

Measure the absorbance at 405 nm.

-

Plot absorbance versus pNA concentration and determine the linear regression equation. This will be used to convert absorbance values from the enzyme assay into the concentration of pNA produced.

-

-

Enzyme Reaction Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer (to a final volume of 100 µL)

-

Diluted Factor Xa (to a final concentration of 1-10 nM)

-

-

Include a "no enzyme" control well containing only the assay buffer and substrate.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiate the Reaction:

-

Add Bz-IEGR-pNA substrate to each well to a final concentration of 0.1-1.0 mM to start the reaction.

-

Mix gently by pipetting or using a plate shaker.

-

-

Measure Absorbance:

-

Kinetic Assay (Recommended): Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes. The rate of reaction is the initial linear slope of the absorbance versus time plot (ΔA/min).

-

Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 15 minutes). Stop the reaction by adding 50 µL of 20% acetic acid. Measure the final absorbance at 405 nm.

-

III. Experimental Protocol: Factor Xa Inhibitor Screening

Procedure:

-

Inhibitor Preparation:

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the inhibitor in assay buffer.

-

-

Enzyme-Inhibitor Pre-incubation:

-

In a 96-well plate, add:

-

Assay Buffer

-

Test inhibitor at various concentrations

-

Factor Xa (final concentration 1-10 nM)

-

-

Include a "no inhibitor" control (enzyme activity without inhibition) and a "no enzyme" control.

-

Incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate and Measure the Reaction:

-

Follow steps 3 and 4 from the Factor Xa Activity Assay protocol to initiate the reaction with the Bz-IEGR-pNA substrate and measure the absorbance.

-

IV. Data Analysis

1. Calculation of Factor Xa Activity:

-

For the kinetic assay, determine the initial reaction velocity (V₀) in ΔA/min from the linear portion of the absorbance vs. time plot.

-

Convert V₀ to moles of pNA produced per minute using the Beer-Lambert law (A = εcl) or the pNA standard curve.

-

Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmole of substrate per minute under the specified conditions.

2. Calculation of Inhibitor Potency (IC₅₀):

-

Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor that causes 50% inhibition of Factor Xa activity.[5]

Conclusion

The this compound assay is a sensitive, reproducible, and adaptable method for measuring Factor Xa activity. Its straightforward colorimetric readout makes it suitable for both detailed kinetic studies and high-throughput screening of potential Factor Xa inhibitors. Careful optimization of assay conditions, including enzyme and substrate concentrations, is crucial for obtaining reliable and accurate results. These application notes and protocols provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively implement this essential assay in their work.

References

Application Notes and Protocols for Bz-IEGR-pNA Acetate in a 96-Well Plate Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bz-IEGR-pNA acetate is a chromogenic substrate for the serine protease, Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2][3][4][5] The substrate consists of a tetrapeptide sequence, Ile-Glu-Gly-Arg (IEGR), linked to a p-nitroanilide (pNA) molecule. Cleavage of the peptide bond by Factor Xa releases the yellow-colored pNA, which can be quantified by measuring its absorbance at 405 nm.[1][6] This property makes this compound a valuable tool for assessing Factor Xa activity and for the screening of its inhibitors in a high-throughput 96-well plate format. These application notes provide a detailed protocol for utilizing this compound for both Factor Xa enzyme activity determination and inhibitor screening.

Principle of the Assay

The assay is based on the enzymatic cleavage of the Bz-IEGR-pNA substrate by Factor Xa. The rate of pNA release is directly proportional to the Factor Xa activity. In the presence of an inhibitor, the rate of this reaction will decrease, allowing for the quantification of the inhibitor's potency.

Materials and Reagents

-

This compound

-

Human Factor Xa, active form

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 150 mM NaCl and 5 mM CaCl₂)

-

Inhibitor of choice (e.g., Rivaroxaban, Apixaban)

-

Dimethyl sulfoxide (DMSO)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Multichannel pipette

Preparation of Reagents

Proper preparation of reagents is critical for the success of the assay. The following table provides a summary of the preparation and storage conditions for the key reagents.

| Reagent | Preparation | Storage |

| This compound Stock Solution | Dissolve in DMSO to a final concentration of 10 mM. | Store at -20°C in aliquots to avoid repeated freeze-thaw cycles.[1][4] |

| Factor Xa Working Solution | Dilute the Factor Xa stock solution in Assay Buffer to the desired final concentration (e.g., 1-10 nM). | Prepare fresh on the day of the experiment and keep on ice. |

| Assay Buffer | Prepare a solution of 50 mM Tris-HCl, 150 mM NaCl, and 5 mM CaCl₂ in deionized water. Adjust the pH to 8.3. | Store at 4°C. |

| Inhibitor Stock Solution | Dissolve the inhibitor in DMSO to a high concentration (e.g., 10 mM). | Store at -20°C in aliquots. |

| Inhibitor Working Solutions | Prepare serial dilutions of the inhibitor stock solution in Assay Buffer. | Prepare fresh on the day of the experiment. |

Signaling Pathway of Factor Xa in Coagulation

Caption: Simplified diagram of the blood coagulation cascade highlighting the central role of Factor Xa.

Experimental Workflow for Factor Xa Inhibition Assay

Caption: Experimental workflow for a 96-well plate-based Factor Xa inhibition assay.

Experimental Protocols

Protocol 1: Factor Xa Activity Assay

This protocol is designed to measure the baseline activity of a Factor Xa preparation.

-

Plate Setup:

-

Add 50 µL of Assay Buffer to each well of a 96-well plate.

-

Include wells for a "no enzyme" control (blank) containing only Assay Buffer and substrate.

-

-

Enzyme Addition:

-

Add 25 µL of the Factor Xa working solution to the appropriate wells.

-

For the blank wells, add 25 µL of Assay Buffer.

-

-

Reaction Initiation:

-

Add 25 µL of the this compound working solution to all wells to initiate the reaction. The final volume in each well will be 100 µL.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic assay). Alternatively, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the absorbance at 405 nm (endpoint assay).

-

-

Data Analysis:

-

For the kinetic assay, determine the rate of reaction (V₀) by calculating the slope of the linear portion of the absorbance versus time curve.

-

For the endpoint assay, subtract the absorbance of the blank from the absorbance of the sample wells.

-

Protocol 2: Factor Xa Inhibitor Screening Assay

This protocol is designed to screen for and characterize inhibitors of Factor Xa.

-

Plate Setup:

-

Prepare a plate map with wells for "no enzyme" control (blank), "no inhibitor" control (100% activity), and various concentrations of the test inhibitor.

-

Add 50 µL of Assay Buffer to the blank and no inhibitor control wells.

-

Add 50 µL of the serially diluted inhibitor working solutions to the respective wells.

-

-

Enzyme Addition:

-

Add 25 µL of the Factor Xa working solution to all wells except the blank wells.

-

Add 25 µL of Assay Buffer to the blank wells.

-

-

Pre-incubation:

-

Gently tap the plate to mix the contents.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add 25 µL of the this compound working solution to all wells to start the reaction.

-

-

Measurement:

-

Measure the absorbance at 405 nm as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

Data Presentation

The following tables provide an example of how to structure the data for a Factor Xa inhibitor screening experiment.

Table 1: Plate Layout for Inhibitor Screening

| Well | Content |

| A1-A3 | Blank (No Enzyme) |

| B1-B3 | 100% Activity (No Inhibitor) |

| C1-C3 | Inhibitor Concentration 1 |

| D1-D3 | Inhibitor Concentration 2 |

| E1-E3 | Inhibitor Concentration 3 |

| F1-F3 | Inhibitor Concentration 4 |

| G1-G3 | Inhibitor Concentration 5 |

| H1-H3 | Inhibitor Concentration 6 |

Table 2: Example Data for IC₅₀ Determination

| Inhibitor Concentration (nM) | Average Rate (mOD/min) | % Inhibition |

| 0 (No Inhibitor) | 50.0 | 0 |

| 1 | 45.2 | 9.6 |

| 10 | 25.5 | 49.0 |

| 100 | 5.1 | 89.8 |

| 1000 | 1.0 | 98.0 |

| 10000 | 0.2 | 99.6 |

Troubleshooting

-

High Background Absorbance: This may be due to spontaneous hydrolysis of the substrate. Prepare fresh substrate solution and ensure the pH of the Assay Buffer is correct.

-

Low Signal: The enzyme concentration may be too low, or the enzyme may be inactive. Use a fresh dilution of the enzyme and verify its activity.

-

Inconsistent Results: This can be caused by inaccurate pipetting, temperature fluctuations, or improper mixing. Ensure all reagents are at the same temperature before starting the assay and mix the plate gently after each addition.

Conclusion

The use of this compound in a 96-well plate format provides a robust and high-throughput method for the measurement of Factor Xa activity and the screening of its inhibitors. The protocols and guidelines presented here offer a comprehensive framework for researchers in academia and the pharmaceutical industry to effectively utilize this valuable research tool.

References

Application Notes and Protocols for Calculating Enzyme Kinetics with Bz-IEGR-pNA Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of enzyme kinetics using the chromogenic substrate Nα-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginine-p-nitroanilide acetate (Bz-IEGR-pNA acetate). This substrate is particularly useful for assaying the activity of serine proteases such as Factor Xa and trypsin.

Introduction

This compound is a synthetic chromogenic substrate designed for the specific measurement of certain serine protease activities. The substrate mimics the natural cleavage site of these enzymes. Upon enzymatic hydrolysis of the amide bond between arginine and p-nitroaniline, the yellow-colored p-nitroaniline (pNA) is released. The rate of pNA formation, which can be monitored spectrophotometrically at 405 nm, is directly proportional to the enzyme activity under appropriate conditions. This allows for the precise calculation of key enzyme kinetic parameters, including the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

Principle of the Assay:

The enzymatic reaction can be summarized as follows:

Bz-IEGR-pNA (colorless) + H₂O ---(Enzyme)---> Bz-IEGR-OH + p-nitroaniline (yellow)

The concentration of the released p-nitroaniline is determined by measuring the absorbance at 405 nm. The molar extinction coefficient of p-nitroaniline at this wavelength is a critical parameter for calculating the reaction rate.

Materials and Reagents

| Reagent | Supplier | Catalog No. | Storage |

| This compound | Various | e.g., Cayman Chemical: 27567 | -20°C |

| Human Factor Xa | Various | - | -20°C or -80°C |

| Bovine Trypsin | Various | - | -20°C or -80°C |

| Tris-HCl | Various | - | Room Temperature |

| Calcium Chloride (CaCl₂) | Various | - | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | Various | - | Room Temperature |

| Hydrochloric Acid (HCl) | Various | - | Room Temperature |

| Sodium Hydroxide (NaOH) | Various | - | Room Temperature |

| 96-well microplate, clear, flat-bottom | Various | - | Room Temperature |

| Microplate reader with 405 nm filter | - | - | - |

Experimental Protocols

Reagent Preparation

3.1.1. Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 at 25°C)

-

Dissolve 6.1 g of Tris base in approximately 800 mL of distilled water.

-

Add 2.2 g of CaCl₂ and stir until dissolved.

-

Adjust the pH to 8.2 at 25°C using 1 M HCl.

-

Bring the final volume to 1000 mL with distilled water.

-

Store the buffer at 2-8°C for up to six months.

3.1.2. Substrate Stock Solution (e.g., 10 mM this compound in DMSO)

-

This compound is soluble in DMSO.

-

Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the appropriate amount of the substrate in high-quality, anhydrous DMSO.

-

Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

3.1.3. Enzyme Stock Solution

-

Prepare a stock solution of the enzyme (e.g., Factor Xa or trypsin) in a suitable buffer as recommended by the supplier. For trypsin, 1 mM HCl can be used for dilution to maintain stability.

-

The concentration of the stock solution should be accurately determined.

-

Store the enzyme stock solution in aliquots at -20°C or -80°C.

Enzyme Kinetic Assay Protocol (Microplate Format)

This protocol is designed to determine the Michaelis-Menten kinetic parameters. A range of substrate concentrations is used while keeping the enzyme concentration constant.

-

Prepare Substrate Dilutions:

-

Prepare a series of dilutions of the this compound stock solution in the Assay Buffer to achieve a range of final concentrations in the assay wells. It is recommended to perform a preliminary experiment to determine the optimal substrate concentration range, which should ideally span from approximately 0.1 x Kₘ to 10 x Kₘ.

-

-

Set up the Microplate:

-

Add the appropriate volume of each substrate dilution to the wells of a 96-well microplate.

-

Include wells for a blank control (Assay Buffer without enzyme) for each substrate concentration to account for any non-enzymatic hydrolysis of the substrate.

-

The final volume in each well should be constant (e.g., 200 µL).

-

-

Pre-incubate:

-

Pre-incubate the microplate containing the substrate solutions at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.

-

-

Initiate the Reaction:

-

Prepare a working solution of the enzyme in pre-warmed Assay Buffer.

-

Initiate the enzymatic reaction by adding a small, fixed volume of the enzyme working solution to each well. The final enzyme concentration should be chosen such that the reaction rate is linear for a reasonable period (e.g., 10-20 minutes).

-

Mix the contents of the wells thoroughly, avoiding bubble formation.

-

-

Monitor Absorbance:

-

Immediately place the microplate in a microplate reader pre-set to the reaction temperature.

-